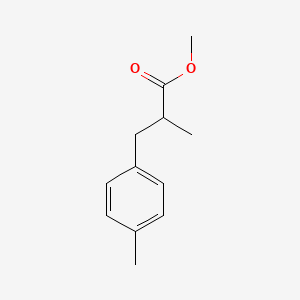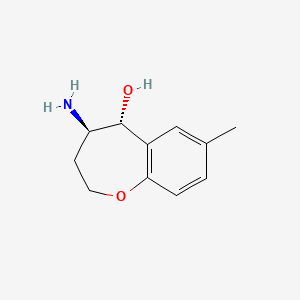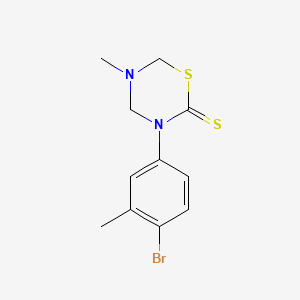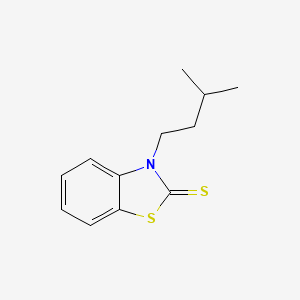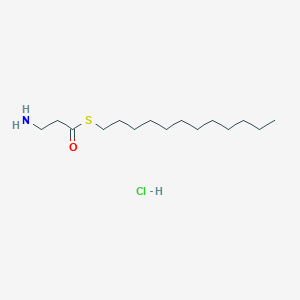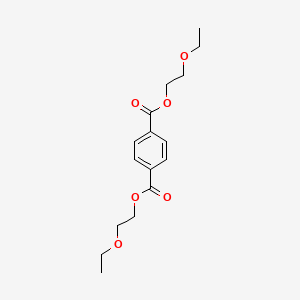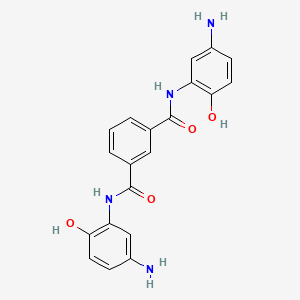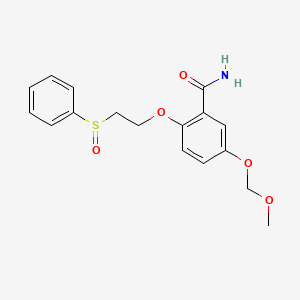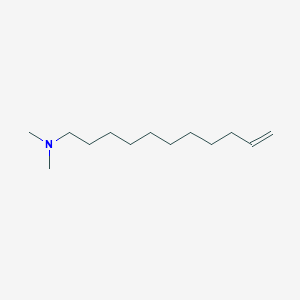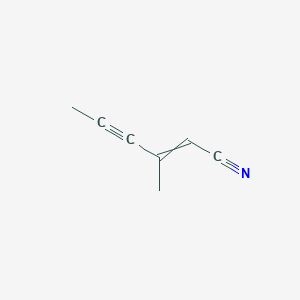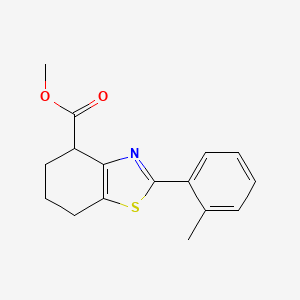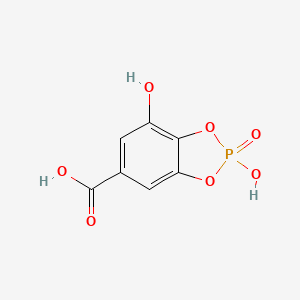
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is a complex organic compound with a unique structure that includes both hydroxyl and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .
Aplicaciones Científicas De Investigación
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can act as antioxidants, neutralizing free radicals and reducing oxidative stress. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydroxycoumarin-3-carboxylic acid: Similar structure with hydroxyl and carboxylic acid groups, but different ring system.
Baicalin: Contains hydroxyl and carboxylic acid groups, known for its biological activities.
Uniqueness
2,7-Dihydroxy-2-oxo-2H-1,3,2lambda~5~-benzodioxaphosphole-5-carboxylic acid is unique due to its specific ring structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
25054-57-3 |
|---|---|
Fórmula molecular |
C7H5O7P |
Peso molecular |
232.08 g/mol |
Nombre IUPAC |
2,4-dihydroxy-2-oxo-1,3,2λ5-benzodioxaphosphole-6-carboxylic acid |
InChI |
InChI=1S/C7H5O7P/c8-4-1-3(7(9)10)2-5-6(4)14-15(11,12)13-5/h1-2,8H,(H,9,10)(H,11,12) |
Clave InChI |
UNGHJMLYSAKNOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1O)OP(=O)(O2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


